2-[[(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)thio]methyl]benzonitrile
Overview
Description
Scientific Research Applications
STK393606 has several scientific research applications, including:
Mechanism of Action
Target of Action
The primary target of STK393606 is NAD±dependent type-I 15-hydroxy prostaglandin dehydrogenase (15-PGDH) . This enzyme plays a crucial role in the inactivation of prostaglandins (PGs) and related eicosanoids .
Mode of Action
STK393606 acts as a competitive inhibitor of NAD±dependent type-I 15-PGDH . It binds to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s activity . The IC50 value of STK393606 is 26.4 nM, and the Ki value is 5 nM , indicating a high affinity for the enzyme.
Biochemical Pathways
15-PGDH catalyzes the oxidation of primary PGs to their 15-keto metabolites . By inhibiting 15-PGDH, STK393606 can potentially affect the levels of PGs and related eicosanoids in the body . This could have downstream effects on various biochemical pathways, particularly those involved in inflammation and lipid biochemistry .
Pharmacokinetics
The solubility of the compound in different solvents such as dmf and dmso is provided . These solubility properties can influence the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The inhibition of 15-PGDH by STK393606 can lead to an increase in the levels of PGs and related eicosanoids . These molecules play various roles in the body, including mediating inflammatory responses. Therefore, the action of STK393606 could potentially have wide-ranging effects at the molecular and cellular levels.
Action Environment
The action, efficacy, and stability of STK393606 can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and thus its bioavailability . .
Biochemical Analysis
Biochemical Properties
STK393606 plays a significant role in biochemical reactions, particularly those involving prostaglandins. It acts as a competitive inhibitor of NAD±dependent type-I 15-hydroxy PGDH, with an IC50 value of 26.4 nM and a Ki value of 5 nM . This interaction with 15-PGDH suggests that STK393606 may have a broad impact on prostaglandin-mediated biochemical processes.
Cellular Effects
The effects of STK393606 on cellular processes are largely tied to its inhibition of 15-PGDH. By inhibiting this enzyme, STK393606 can potentially influence cell signaling pathways, gene expression, and cellular metabolism that are regulated by prostaglandins .
Molecular Mechanism
STK393606 exerts its effects at the molecular level primarily through its interaction with 15-PGDH. As a competitive inhibitor, it binds to the active site of the enzyme, preventing the normal substrate, prostaglandins, from binding . This inhibition can lead to changes in gene expression and cellular signaling due to the increased levels of prostaglandins.
Metabolic Pathways
STK393606 is involved in the metabolic pathway of prostaglandins, specifically in the inactivation of these molecules. It interacts with the enzyme 15-PGDH, which catalyzes the oxidation of primary prostaglandins to their 15-keto metabolites .
Preparation Methods
The synthesis of STK393606 involves several steps, starting with the preparation of the imidazo[4,5-b]pyridine core. The reaction conditions typically involve the use of bromine and a suitable solvent to introduce the bromo group at the desired position. The thiomethyl group is then introduced through a nucleophilic substitution reaction with a suitable thiol reagent.
Industrial production methods for STK393606 are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to improve yield and purity.
Chemical Reactions Analysis
STK393606 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The bromo group in STK393606 can be substituted with other nucleophiles to form different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like thiols and amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
STK393606 is unique in its high selectivity and potency as an inhibitor of 15-hydroxyprostaglandin dehydrogenase. Similar compounds include:
ML-148: Another inhibitor of 15-hydroxyprostaglandin dehydrogenase with different structural features.
CAY10589: A structurally related compound with similar inhibitory activity.
Compared to these compounds, STK393606 has a higher selectivity and potency, making it a valuable tool for studying prostaglandin metabolism and developing new therapeutic agents.
Properties
IUPAC Name |
2-[(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)sulfanylmethyl]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN4S/c15-11-5-12-13(17-7-11)19-14(18-12)20-8-10-4-2-1-3-9(10)6-16/h1-5,7H,8H2,(H,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEYMHFHACXKPOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC3=C(N2)C=C(C=N3)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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